molecular formula C23H27BrN4O3S B4218329 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one

Cat. No.: B4218329
M. Wt: 519.5 g/mol
InChI Key: YTKJNRYICPEWKT-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a pyrazole ring, a naphthylsulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromo position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    2-naphthylsulfonyl chloride: A precursor used in the synthesis of the target compound.

    Piperazine derivatives: Various piperazine-based compounds with different substituents.

Uniqueness

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one is unique due to its combination of a pyrazole ring, a naphthylsulfonyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN4O3S/c1-16(28-18(3)23(24)17(2)25-28)14-22(29)26-10-12-27(13-11-26)32(30,31)21-9-8-19-6-4-5-7-20(19)15-21/h4-9,15-16H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKJNRYICPEWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one
Reactant of Route 5
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one

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